molecular formula C21H23N3OS B2519752 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1043127-68-9

2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2519752
CAS No.: 1043127-68-9
M. Wt: 365.5
InChI Key: DFWAFPHOQQYALP-UHFFFAOYSA-N
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Description

2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a cyano-cyclopropylethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(benzylsulfanyl)aniline with 1-cyano-1-cyclopropylethyl acetate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzylsulfanyl group in 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide distinguishes it from similar compounds. This group can influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

2-(2-benzylsulfanylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(15-22,17-11-12-17)24-20(25)13-23-18-9-5-6-10-19(18)26-14-16-7-3-2-4-8-16/h2-10,17,23H,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWAFPHOQQYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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